

# Safety and Tolerability of DSP-2230 (ANP-230): Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

#### Introduction

**DSP-2230**, also known as ANP-230, is a selective, orally active small-molecule inhibitor of the voltage-gated sodium channels Nav1.7, Nav1.8, and Nav1.9. These channels are key mediators in pain signaling pathways, and their targeted inhibition represents a promising strategy for the development of novel analgesics. Initially developed by Dainippon Sumitomo Pharma for neuropathic pain, the compound is now under the stewardship of AlphaNavi Pharma for the treatment of infantile episodic limb pain syndrome, a rare genetic disorder. This document provides a comprehensive overview of the safety and tolerability profile of **DSP-2230**, based on available data from preclinical and Phase 1 clinical studies.

#### **Mechanism of Action**

**DSP-2230** exerts its pharmacological effect by blocking the flow of sodium ions through the Nav1.7, Nav1.8, and Nav1.9 channels, which are predominantly expressed in peripheral sensory neurons. By inhibiting these channels, **DSP-2230** reduces neuronal hyperexcitability and the propagation of pain signals. Its high selectivity for these peripheral sodium channel subtypes is anticipated to minimize the central nervous system (CNS) and cardiovascular side effects associated with less selective sodium channel blockers.





Click to download full resolution via product page

Figure 1: Mechanism of action of DSP-2230.

## **Preclinical Safety and Tolerability**

Preclinical studies in animal models have demonstrated that **DSP-2230** has a favorable safety margin. These studies have indicated a low potential for CNS and cardiovascular side effects,



which is attributed to its high selectivity for peripheral Nav channel subtypes and a low rate of penetration across the blood-brain barrier.

## **Clinical Safety and Tolerability in Healthy Volunteers**

**DSP-2230** has been evaluated in several Phase 1 clinical trials involving approximately 200 healthy adult volunteers in the United States, United Kingdom, and Japan. These studies assessed the safety, tolerability, and pharmacokinetics of single and multiple ascending doses of the compound.

### **Summary of Safety Findings**

Across the completed Phase 1 trials, **DSP-2230** was reported to have a tolerable safety profile. An interview with the CEO of AlphaNavi Pharma confirmed that these studies revealed no significant cardiac or central nervous system side effects.

## **Quantitative Safety Data**

Detailed quantitative data from the Phase 1 studies in healthy volunteers, including specific incidences of adverse events and summaries of vital signs, electrocardiogram (ECG), and clinical chemistry parameters, are not publicly available in published literature or clinical trial registries. The tables below are structured to accommodate such data once it becomes available.

Table 1: Summary of Adverse Events in Healthy Volunteers



| Dose Group     | Number of<br>Subjects | Incidence of<br>Adverse<br>Events (%) | Most Common<br>Adverse<br>Events | Serious<br>Adverse<br>Events |
|----------------|-----------------------|---------------------------------------|----------------------------------|------------------------------|
| Placebo        | Data not              | Data not                              | Data not                         | Data not                     |
|                | available             | available                             | available                        | available                    |
| DSP-2230 (SAD) | Data not              | Data not                              | Data not                         | Data not                     |
|                | available             | available                             | available                        | available                    |
| DSP-2230       | Data not              | Data not                              | Data not                         | Data not                     |
| (MAD)          | available             | available                             | available                        | available                    |

SAD: Single

Ascending Dose; MAD: Multiple Ascending Dose

Table 2: Summary of Vital Signs and ECG Parameters in Healthy Volunteers



| Parameter                                               | Placebo            | DSP-2230 (Low<br>Dose) | DSP-2230 (High<br>Dose) |
|---------------------------------------------------------|--------------------|------------------------|-------------------------|
| Vital Signs                                             |                    |                        |                         |
| Change from Baseline in Systolic Blood Pressure (mmHg)  | Data not available | Data not available     | Data not available      |
| Change from Baseline in Diastolic Blood Pressure (mmHg) | Data not available | Data not available     | Data not available      |
| Change from Baseline in Heart Rate (bpm)                | Data not available | Data not available     | Data not available      |
| ECG Parameters                                          |                    |                        |                         |
| Change from Baseline in QTcF (ms)                       | Data not available | Data not available     | Data not available      |
| Change from Baseline in PR Interval (ms)                | Data not available | Data not available     | Data not available      |
| Change from Baseline in QRS Duration (ms)               | Data not available | Data not available     | Data not available      |

Table 3: Summary of Clinical Laboratory Findings in Healthy Volunteers



| Laboratory Test                                                    | Placebo            | DSP-2230 (Low<br>Dose) | DSP-2230 (High<br>Dose) |
|--------------------------------------------------------------------|--------------------|------------------------|-------------------------|
| Alanine Aminotransferase (ALT) - Mean Change from Baseline (U/L)   | Data not available | Data not available     | Data not available      |
| Aspartate Aminotransferase (AST) - Mean Change from Baseline (U/L) | Data not available | Data not available     | Data not available      |
| Total Bilirubin - Mean<br>Change from Baseline<br>(mg/dL)          | Data not available | Data not available     | Data not available      |
| Creatinine - Mean<br>Change from Baseline<br>(mg/dL)               | Data not available | Data not available     | Data not available      |

## **Experimental Protocols**

The following are detailed methodologies for the key Phase 1 safety and tolerability studies conducted in healthy volunteers.

## Study 1: Single and Multiple Ascending Dose Study (Based on ISRCTN07951717)

- Study Title: A Phase 1, three-part study, in healthy subjects to assess the safety, tolerability and pharmacokinetics of single and multiple doses of **DSP-2230**, and the effect of the administration of **DSP-2230** in the fed and fasted states on the PK of **DSP-2230**.
- Study Design:
  - Part 1 (Single Ascending Dose SAD): Randomized, double-blind, placebo-controlled, sequential group design.



- Part 2 (Food Effect): Randomized, open-label, two-way crossover design.
- Part 3 (Multiple Ascending Dose MAD): Randomized, double-blind, placebo-controlled, sequential group design.
- Participant Population: Healthy male and female volunteers.
- Methodology:
  - Screening: Participants underwent a comprehensive medical screening.
  - Dosing:
    - Part 1: Single oral doses of DSP-2230 or placebo were administered in a fasted state, with doses escalating in subsequent cohorts.
    - Part 2: A single oral dose of DSP-2230 was administered on two separate occasions, once in a fasted state and once after a high-fat meal.
    - Part 3: Multiple oral doses of DSP-2230 or placebo were administered over a specified period, with total daily doses escalating in subsequent cohorts.
  - Safety and Tolerability Assessments:
    - Continuous monitoring for adverse events (AEs).
    - Regular measurement of vital signs (blood pressure, heart rate, respiratory rate, and temperature).
    - Serial 12-lead electrocardiograms (ECGs).
    - Collection of blood and urine samples for standard clinical chemistry, hematology, and urinalysis at predetermined time points.
  - Pharmacokinetic Assessments: Serial blood and urine samples were collected to determine the pharmacokinetic profile of DSP-2230 and its metabolites.





Click to download full resolution via product page

Figure 2: Workflow for the SAD/MAD/Food Effect Study.

## Study 2: Renal Function Study (Based on ISRCTN02543559)

- Study Title: A phase 1 study to investigate the effect of single and repeated doses of DSP-2230/placebo on renal function in healthy subjects.
- Study Design: Single-center, double-blind, randomized, placebo-controlled study.
- Participant Population: Healthy male volunteers.
- Methodology:
  - Screening: Participants underwent a thorough medical evaluation, including baseline renal function tests.



- Dosing: Participants were randomized to receive either DSP-2230 or placebo. The study involved a single-dose period followed by a multiple-dose period.
- Renal Function Assessment:
  - Glomerular filtration rate (GFR) was measured at baseline, after a single dose, and after the multiple-dosing period using the iohexol plasma clearance method.
  - Renal plasma flow was assessed.
  - Tubular secretion of creatinine was measured.
- Safety and Tolerability Assessments: Standard safety monitoring, including adverse events, vital signs, ECGs, and clinical laboratory tests, was conducted throughout the study.

## **Current Development Status**

The development of **DSP-2230** (now ANP-230) for neuropathic pain was discontinued by Dainippon Sumitomo Pharma. The rights were subsequently licensed to AlphaNavi Pharma, which is now developing the compound for infantile episodic limb pain syndrome, a rare disease characterized by mutations in the SCN11A gene, which encodes the Nav1.9 channel. A Phase 1/2 clinical trial (jRCT2061200046) in patients with this condition has been initiated to evaluate the safety, efficacy, and pharmacokinetics of ANP-230.

### Conclusion

Based on the available information from completed Phase 1 clinical trials in healthy volunteers, **DSP-2230** (ANP-230) has demonstrated a favorable safety and tolerability profile. The compound's high selectivity for peripheral sodium channels appears to translate into a lack of significant CNS and cardiovascular side effects. While detailed quantitative safety data is not publicly accessible, the qualitative findings support the continued clinical development of ANP-230 for pain indications. Further safety and efficacy data will be forthcoming from the ongoing Phase 1/2 study in patients with infantile episodic limb pain syndrome.

• To cite this document: BenchChem. [Safety and Tolerability of DSP-2230 (ANP-230): Application Notes and Protocols]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b607216#safety-and-tolerability-studies-of-dsp-2230]



#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com